JackiePhos 钯环,98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

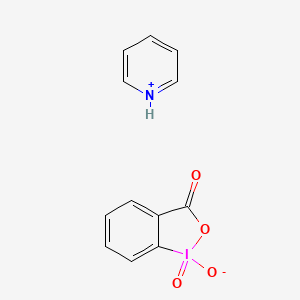

JackiePhos Palladacycle, 98%, also known as PCy2(C6H3-p-CH3)PdCl2, is a well-known and extensively used palladium catalyst in various scientific experiments. It is a class of metallacycles, which refers to complexes containing at least one carbon-palladium bond .

Synthesis Analysis

Palladacycles are synthesized through several methods. A simple and direct method is C–H activation. The cyclopalladation of aromatic derivatives is usually considered to go through an electrophilic aromatic substitution pathway . The oxidative addition of aryl halides is another useful method .

Molecular Structure Analysis

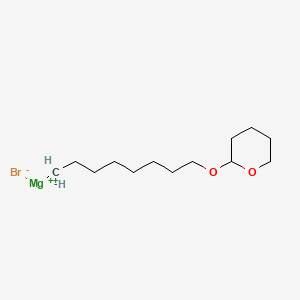

The molecular formula of JackiePhos Palladacycle is C52H51F12NO5PPdS- and it has a molecular weight of 1167.4 g/mol. Palladacycles can be neutral, cationic, or anionic. Depending on the nature of the coordinating ligands, the neutral palladacycles can be monomers, dimers, or bis-cyclopalladated .

Chemical Reactions Analysis

Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions. NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .

科学研究应用

Glycosyl Cross-Coupling Reactions

JackiePhos is used in glycosyl cross-coupling reactions of diaryliodonium triflates with anomeric stannanes to synthesize C-glycosides .

Synthesis of Gold-Based Catalyst Complexes

It is utilized in the synthesis of gold-based catalyst complexes such as [Au(CH3CN)(JackiePhos)][SbF6] and [(JackiePhos)AuCl] .

Acylation of Alkylcarbastannatranes

JackiePhos Pd G3 serves in the acylation of alkylcarbastannatranes .

Stille Cross-Coupling Reaction

This compound can act as a palladium precatalyst in Stille cross-coupling reactions between organostannane and ary halides .

Asymmetric Catalysis

Palladacycle catalysts, due to their unique stereoelectronic features, play a significant role in asymmetric catalysis, enhancing synthetic operations .

Cross-Coupling Reactions

Palladacyclic architectures are versatile motifs in cross-coupling reactions, providing control over reaction selectivity due to their unique electronic and steric properties .

Applications in Biological Science and Material Chemistry

Palladacyclic complexes have found widespread applications in biological science and material chemistry due to their versatile ligand incorporation capabilities .

作用机制

Target of Action

The primary target of JackiePhos Pd G3 is the Stille cross-coupling reaction between organostannane and ary halides . This reaction is a key process in organic synthesis, allowing for the formation of new carbon-carbon bonds.

Mode of Action

JackiePhos Pd G3 acts as a palladium precatalyst . In this role, it facilitates the Stille cross-coupling reaction by coordinating to the palladium center, thereby enhancing its reactivity towards organostannane and ary halides .

Biochemical Pathways

The Stille cross-coupling reaction is a fundamental pathway in organic synthesis. The reaction involves the transfer of an organostannane group to an aryl halide, forming a new carbon-carbon bond. JackiePhos Pd G3, as a palladium precatalyst, enhances the efficiency of this pathway .

Result of Action

The result of JackiePhos Pd G3’s action is the efficient formation of new carbon-carbon bonds via the Stille cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and materials.

未来方向

属性

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXQLXUMYKLNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H51F12NO5PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)